beta-L-Xylofuranose
Description
Contextualizing β-L-Xylofuranose within Carbohydrate Chemistry
Carbohydrates, or saccharides, are a major class of biomolecules composed of carbon, hydrogen, and oxygen atoms, often with the empirical formula Cm(H2O)n. wikipedia.org They are central to biology, serving as energy sources, structural materials, and signaling molecules. wikipedia.orgmsu.edu The foundational units of carbohydrates are monosaccharides, simple sugars that can be classified by the number of carbon atoms they contain. β-L-Xylofuranose belongs to the pentose (B10789219) family, meaning it is a five-carbon sugar. wikipedia.org
Monosaccharides with five or more carbons, such as xylose, exist predominantly as cyclic structures in aqueous solutions. uomustansiriyah.edu.iq This cyclization occurs through an intramolecular reaction between a hydroxyl group and the carbonyl carbon (an aldehyde in aldoses or a ketone in ketoses), forming a hemiacetal or hemiketal. libretexts.org The resulting ring can have five or six members.
Furanose: A five-membered ring structure, analogous to the heterocyclic compound furan. libretexts.orgucalgary.ca
Pyranose: A six-membered ring structure, analogous to pyran. libretexts.orgucalgary.ca
While aldohexoses like glucose typically favor the more stable six-membered pyranose form, pentoses like ribose often adopt a furanose structure. libretexts.orgmasterorganicchemistry.com The specific ring form a sugar adopts can vary, but the furanose ring, despite being less thermodynamically stable than the pyranose form, is a crucial component in many biologically vital molecules. masterorganicchemistry.comnih.gov
Further layers of structural diversity arise from stereochemistry:
D/L Configuration: This refers to the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group. β-L-Xylofuranose is the L-enantiomer, a mirror image of the more common D-xylose. glycopedia.eu
Anomers (α/β): Cyclization creates a new chiral center at the former carbonyl carbon, now called the anomeric carbon. The two possible stereoisomers at this position are designated alpha (α) and beta (β). libretexts.orgnih.gov In the Haworth projection for D-sugars, the β anomer has the anomeric hydroxyl group pointing up, while the α anomer's points down. libretexts.org
Therefore, β-L-Xylofuranose is a specific isomer of the pentose sugar xylose, characterized by its five-membered furanose ring, L-configuration, and β-anomeric form.
Interactive Data Table: Comparison of Furanose and Pyranose Rings
| Feature | Furanose | Pyranose |
|---|---|---|
| Ring Members | 5 (4 Carbon, 1 Oxygen) | 6 (5 Carbon, 1 Oxygen) |
| Structural Analogue | Furan | Pyran |
| Relative Stability | Generally less stable, more flexible | Generally more stable, less flexible |
| Common Biological Examples | D-Ribofuranose (in RNA), D-Deoxyribofuranose (in DNA) | D-Glucopyranose (energy source), Cellulose |
Historical Perspectives in the Isolation and Structural Characterization of Xylofuranoses
The story of xylofuranose (B8766934) is intrinsically linked to the discovery of its parent sugar, xylose. Xylose, also known as wood sugar, was first isolated from wood in 1881 by the Finnish scientist Koch. wikipedia.org In the late 19th and early 20th centuries, the foundational work on the structure of monosaccharides was laid by chemists like Emil Fischer, who determined the stereochemical relationships of many sugars, which he represented as open-chain structures. nobelprize.org
The realization that sugars exist primarily in cyclic forms was a major conceptual leap. Sir Norman Haworth, a British chemist, was instrumental in this area. In the 1920s, he introduced the "Haworth projection" as a convenient way to represent the cyclic pyranose and furanose structures of carbohydrates. msu.edulibretexts.org His work demonstrated that sugars like glucose typically form six-membered pyranose rings, while others can form five-membered furanose rings. nobelprize.org
The structural elucidation of these ring forms was a significant challenge. Early methods involved complex chemical derivatization and degradation to deduce the ring size and linkage points. The definitive proof of the furanose and pyranose models for various sugars was a landmark achievement in organic chemistry. nobelprize.org For instance, the structure of sucrose (B13894) was found to be unique in that it links a glucose unit in its pyranose form to a fructose (B13574) unit in its furanose form. wikipedia.orgnobelprize.org The development of advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has since become indispensable for determining the precise conformation and structure of carbohydrates in solution, though the flexibility of the furanose ring can make this analysis complex. ug.edu.pl
Significance of Furanosyl Carbohydrates in Complex Biochemical Systems
Although the six-membered pyranose ring is often the most stable form for a free sugar in solution, the five-membered furanose ring is of immense biological importance. masterorganicchemistry.comug.edu.pl Nature frequently incorporates sugars in this less stable, more flexible conformation into essential biomolecules.
The most prominent examples are the pentoses that form the backbone of nucleic acids. D-Ribose, in its β-D-ribofuranose form, is an essential component of ribonucleic acid (RNA) and related molecules like ATP, NADH, and various coenzymes. wikipedia.orgontosight.aipurdue.edu Similarly, β-D-deoxyribofuranose is the central sugar component of deoxyribonucleic acid (DNA). atdbio.com The adoption of the furanose form is critical for the structure and function of these genetic polymers. ontosight.ainumberanalytics.com
Beyond nucleic acids, furanosides—glycosides containing a carbohydrate in its furanose form—are widespread in the microbial world. nih.govug.edu.pl They are key components of the cell wall polysaccharides of many bacteria, fungi, and parasites. ug.edu.pl For example:
L-Arabinofuranose: This sugar is a major constituent of the cell walls in higher plants (in polysaccharides like arabinans) and is also found in the complex glycans of bacteria. sigmaaldrich.comontosight.ai
Galactofuranose: This furanoside is widespread in the glycans of many bacterial pathogens but is absent in mammals. nih.gov
The presence of these unique furanosyl sugars in microorganisms but not in mammals makes the enzymes responsible for their synthesis and incorporation attractive targets for the development of new antimicrobial drugs. nih.govug.edu.pl The study of specific, often rare, furanosides like β-L-Xylofuranose contributes to this broader understanding, providing insights into the structural possibilities and enzymatic specificities within glycoscience.
Interactive Data Table: Examples of Biologically Important Furanosides
| Furanoside | Biological Context | Significance |
|---|---|---|
| β-D-Ribofuranose | RNA, ATP, NAD, FAD | Central to genetics, energy metabolism, and cellular signaling. wikipedia.orgpurdue.edu |
| β-D-Deoxyribofuranose | DNA | Forms the backbone of the genetic material in most organisms. atdbio.com |
| β-L-Arabinofuranose | Plant cell walls (hemicellulose), bacterial glycans | Structural role in plants; component of microbial cell surfaces. sigmaaldrich.comontosight.ai |
| β-D-Galactofuranose | Bacterial and fungal cell walls | Essential for viability/virulence in some pathogens; absent in mammals. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
41546-29-6 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-QTBDOELSSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for β L Xylofuranose and Its Derivatives
Stereoselective Glycosylation Strategies for β-L-Xylofuranosides
The creation of a specific glycosidic linkage, either α or β, is a primary obstacle in the synthesis of oligosaccharides. The stereochemical outcome of a glycosylation reaction is influenced by numerous factors, including the protecting groups on both the glycosyl donor and acceptor, the solvent, temperature, and the activation method. mdpi.comnih.gov
Anomeric Control in Furanoside Synthesis
Achieving control over the anomeric stereochemistry is paramount in furanoside synthesis. The formation of the desired β-L-xylofuranoside linkage requires careful consideration of several interconnected factors that influence the reaction pathway.
Protecting groups play a crucial role beyond simply masking functional groups; they can directly and indirectly influence the stereochemical outcome of glycosylation reactions. mdpi.com The electronic properties of protecting groups can alter the reactivity of the glycosyl donor. Electron-donating groups, such as benzyl (B1604629) ethers, are termed "arming" as they increase the donor's reactivity, while electron-withdrawing groups like benzoyl esters are "disarming," leading to slower and often less efficient glycosylations. rsc.orgwikipedia.org
A key strategy for achieving 1,2-trans glycosylation, which would yield β-xylofuranosides, is the use of a participating protecting group at the C-2 position. rsc.org An ester group at this position can form a cyclic oxonium ion intermediate, which shields one face of the glycosyl donor. This forces the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, resulting in the formation of the 1,2-trans glycosidic bond. rsc.org
Furthermore, conformationally restricting protecting groups can lock the furanose ring into a specific conformation that favors attack from one side. For instance, a 2,3-O-xylylene protecting group has been used to promote the synthesis of α-xylofuranosides by fixing the electrophilic intermediate into a rigid conformation. acs.orgnih.gov Similarly, a 3,5-O-di-tert-butylsilane protecting group was employed to lock an arabinofuranosyl donor in a conformation favoring β-attack. acs.org The use of a siloxane tether has also been shown to be effective in the stereoselective synthesis of β-xylulofuranoses by blocking the α-face of the molecule. rsc.org
| Protecting Group Strategy | Effect on Stereoselectivity | Example Compound | Reference |
|---|---|---|---|
| C-2 Participating Group (e.g., Acyl) | Favors 1,2-trans glycosylation (β-selective for xylofuranose) | 2-O-acyl-xylofuranosyl donor | rsc.org |
| Conformationally Restricting Group (e.g., 2,3-O-xylylene) | Can favor 1,2-cis glycosylation (α-selective for xylofuranose) | 2,3-O-xylylene-protected xylofuranosyl thioglycoside | acs.orgnih.gov |
| Siloxane Tether | Blocks one face of the donor, directing attack to the opposite face | Siloxane-tethered thioglycoside | rsc.org |
The nature of both the glycosyl donor and acceptor significantly impacts the stereochemical outcome of the glycosylation. A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor to form a new glycosidic bond. wikipedia.org The donor contains a leaving group at the anomeric position, which is displaced by the acceptor during the reaction. wikipedia.org
The reactivity of the glycosyl donor is influenced by its protecting groups. "Armed" donors with electron-donating groups are more reactive than "disarmed" donors with electron-withdrawing groups. wikipedia.org The choice of leaving group is also critical. Common leaving groups include halides, thioalkyl groups, and imidates. wikipedia.org
The reactivity and steric hindrance of the glycosyl acceptor also play a vital role. The nucleophilicity of the acceptor's hydroxyl group can influence whether the reaction proceeds through an SN1 or SN2-like pathway. rsc.org For example, weaker nucleophiles tend to favor α-selectivity, while stronger nucleophiles often lead to β-selectivity. rsc.org The relative reactivity of different hydroxyl groups on a polyhydroxylated acceptor can also direct the site of glycosylation. rsc.org
The reaction solvent can have a profound effect on the stereoselectivity of glycosylation. Solvents can influence the stability of reaction intermediates, such as oxocarbenium ions, and can participate in the reaction mechanism. rsc.org For instance, in some systems, a clear trend of 1,2-cis glycoside formation is observed in concentrated solutions, proceeding through an SN2-like pathway, whereas α-glycosides are formed in diluted solutions via an SN1-like mechanism. frontiersin.org
Temperature is another critical parameter. Increasing the temperature generally increases the rate of reaction but can also affect the equilibrium between different anomers and the solubility of reactants. researchgate.netlibretexts.org In some cases, higher temperatures can lead to a decrease in the solubility of gaseous reactants, which can impact certain reaction types. libretexts.org Conversely, for many solid solutes, solubility increases with temperature. libretexts.org The viscosity of the solvent also decreases at higher temperatures, which can lead to faster separations in liquid chromatography. chromatographyonline.com
| Parameter | Effect on Glycosylation | Example | Reference |
|---|---|---|---|
| Solvent Polarity | Can stabilize charged intermediates, influencing the reaction pathway. | Polar solvents can favor SN1-like mechanisms. | rsc.org |
| Solvent Participation | Some solvents can act as temporary acceptors, influencing stereochemistry. | Nitriles are known to participate in some glycosylation reactions. | |
| Temperature | Affects reaction rate and equilibrium between anomers. | Higher temperatures can sometimes lead to thermodynamic product formation. | researchgate.net |
| Concentration | Can influence the dominant reaction pathway (SN1 vs. SN2). | Dilute conditions may favor SN1, while concentrated conditions favor SN2. | frontiersin.org |
Mechanism-Driven Glycosylation Approaches (SN1, SN2 Pathways)
Glycosylation reactions generally proceed through a continuum of mechanisms between the SN1 (dissociative) and SN2 (associative) pathways. universiteitleiden.nlwiley-vch.denih.gov In an SN1-type mechanism, the leaving group departs to form a glycosyl oxocarbenium ion intermediate, which is then attacked by the nucleophile. This pathway can lead to a mixture of anomers. universiteitleiden.nl In a pure SN2 reaction, the nucleophile attacks the anomeric carbon as the leaving group departs in a single, concerted step, resulting in an inversion of stereochemistry at the anomeric center. universiteitleiden.nl
The actual mechanism is often a hybrid of these two extremes. The nature of the glycosyl donor, acceptor, solvent, and promoter all influence where on the SN1-SN2 continuum a particular reaction falls. frontiersin.orguniversiteitleiden.nl For example, highly reactive donors and poor nucleophiles tend to favor an SN1-like pathway, while less reactive donors and strong nucleophiles are more likely to react via an SN2-like mechanism.
Adaptations of Fischer–Helferich and Vorbrüggen Glycosylation for Xylofuranoses
Classical glycosylation methods have been adapted for the synthesis of xylofuranosides.
The Fischer–Helferich glycosylation involves the acid-catalyzed reaction of a hemiacetal with an alcohol. rsc.orgwikipedia.org This method is typically performed with an unprotected carbohydrate in an excess of the alcohol, which also serves as the solvent. wikipedia.org While simple, the Fischer glycosylation is an equilibrium process and often yields a mixture of pyranoside and furanoside anomers. rsc.orgwikipedia.org However, it can be useful for preparing simple alkyl xylofuranosides. For instance, L-xylose can be treated with methanol (B129727) and an acid catalyst to produce methyl L-xylofuranosides. unit.no
The Vorbrüggen glycosylation is a key method for the synthesis of nucleosides, involving the coupling of a silylated nucleobase with a protected glycosyl donor, typically an acylated sugar. scienceopen.comnih.gov This reaction has been successfully applied to the synthesis of xylofuranosyl nucleosides. A notable example is the synthesis of 4-amino-7-(5′-deoxy-β-D-xylofuranosyl)-5-iodo-pyrrolo[2,3-d]pyrimidine, where the key step was the Vorbrüggen glycosylation of 5-iodo-pyrrolo[2,3-d]pyrimidine with 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose. scienceopen.comnih.gov This method has also been utilized in the total synthesis of mycalisine A and B, where a late-stage Vorbrüggen glycosylation was the crucial step. mdpi.com
Synthesis of β-L-Xylofuranose Analogues and Modified Glycostructures
The chemical modification of the β-L-xylofuranose scaffold allows for the creation of analogues with tailored properties. Strategies focus on the selective functionalization of hydroxyl groups to introduce deoxy, azido (B1232118), alkyl, and nitrogen-containing moieties, which are crucial for modulating biological activity.
Deoxy and Azido Functionalization Strategies
Deoxy and azido groups are critical pharmacophores in many antiviral and anticancer nucleoside analogues. The synthesis of these derivatives often begins with L-xylose or a protected form like 1,2-O-isopropylidene-α-L-xylofuranose. chemrxiv.org
A primary route to nitrogen-containing derivatives is through the synthesis of an azido intermediate, typically at the C-5 or C-3 position. For instance, 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose is a common precursor, and its synthesis has been well-documented. cdnsciencepub.comd-nb.info This intermediate can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the sugar to other molecules. nih.gov The synthesis of 3'-azido-3'-deoxy nucleosides, which are potent antiviral agents, can be achieved from L-xylose precursors. nih.gov For example, 3'-azido-3'-deoxy-β-L-ribofuranonucleosides have been prepared using a suitable peracylated L-xylo-furanose sugar. The synthesis of 9-(3'-azido-3'-deoxy-beta-D-xylofuranosyl) derivatives of nucleoside triphosphates has also been reported, highlighting the importance of azido-xylofuranose compounds as enzyme inhibitors. google.com
Deoxygenation, the removal of a hydroxyl group, is another key modification. The synthesis of 3'-azido-2',3'-dideoxythymidine (AZT), a prominent antiviral drug, has been achieved from D-xylose, involving steps for 2'-deoxygenation and 3'-azidation, methodologies that are applicable to the L-enantiomer. unit.no
| Derivative Type | Precursor | Key Reaction(s) | Reference(s) |
| 5-Azido-5-deoxy-xylofuranose | 1,2-O-Isopropylidene-α-D-xylofuranose | Tosylation, Azide (B81097) displacement | cdnsciencepub.com |
| 3'-Azido-3'-deoxy Nucleosides | L-Xylofuranose | Glycosylation, Azide displacement | nih.gov |
| 3'-Azido-3'-deoxy-β-D-xylofuranosyl Nucleoside Triphosphates | Corresponding Nucleosides | Chemical phosphorylation | google.com |
| 5-Amino-5-deoxy-xylofuranose | 5-Azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose | Reduction with Raney nickel | d-nb.info |
O-Alkylation and Benzylation Reactions in β-L-Xylofuranose Synthesis
The protection of hydroxyl groups is a fundamental aspect of carbohydrate synthesis, enabling regioselective modification of the sugar ring. Benzyl ethers are widely used as protecting groups due to their stability and ease of removal via catalytic hydrogenation. mdpi.com
The synthesis of 3-O-benzyl xylofuranosyl nucleoside analogues has been reported, where the benzyl group at the C-3 position directs subsequent chemical transformations. chemrxiv.org These syntheses often start from L-xylose and involve the formation of a protected intermediate, such as 5-azido-3-O-benzyl-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose, which serves as a versatile building block. chemrxiv.orgtandfonline.com The preparation of partially benzylated 2-azido-2-deoxy-L-xylopyranose has also been explored in the context of synthesizing constituents of polyoxin (B77205) antibiotics. chemrxiv.org
Beyond benzylation, other O-alkylation strategies are employed to introduce different functionalities. For example, 3-O-substituted xylofuranose (B8766934) derivatives with allyl, propargyl, and dodecyl groups have been synthesized to create a library of compounds for biological screening. cdnsciencepub.com
| Derivative | Precursor | Reagents for Alkylation | Purpose/Application | Reference(s) |
| 3-O-Benzyl-L-xylofuranose derivatives | Methyl-L-xylofuranoside | Benzyl bromide (BnBr), Sodium hydride (NaH) | Protecting group for nucleoside synthesis | mdpi.com |
| 5-Azido-3-O-benzyl-xylofuranose | 5-Azido-1,2-O-isopropylidene-xylofuranose | Benzyl bromide, Sodium hydride | Precursor for guanidino nucleosides | chemrxiv.orgtandfonline.com |
| 3-O-Allyl-5-azido-xylofuranose | 5-Azido-1,2-O-isopropylidene-xylofuranose | Allyl bromide, Sodium hydride | Synthesis of modified guanidino derivatives | cdnsciencepub.com |
| Partially Benzylated 2-Azido-2-deoxy-L-xylopyranose | Hexose derivatives | Benzyl bromide (BnBr) | Intermediate for polyoxamic acid synthesis | chemrxiv.org |
Guanidino and Other Nitrogen-Containing Derivatives
Guanidino-functionalized sugars are of interest as potential isonucleoside mimetics and therapeutic agents. The synthesis of 5'-guanidino nucleosides based on a 3-O-benzyl xylofuranosyl moiety represents a significant advancement in this area. chemrxiv.orgtandfonline.comresearchgate.net
The common synthetic pathway begins with a 5'-azido xylofuranose derivative. chemrxiv.orgtandfonline.com This azido group is then converted to a primary amine, which subsequently undergoes guanidinylation. Two primary methods are used for the reduction/guanidinylation sequence:
Staudinger Reduction/Guanidinylation : This is a two-step, one-pot protocol where the azide is first reduced to an amine using a reagent like triphenylphosphine (B44618) (the Staudinger reaction), followed by the addition of a guanidinylating agent such as N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine. tandfonline.comresearchgate.netresearchgate.net This method is particularly useful when other reducible functional groups are present in the molecule.
Catalytic Hydrogenation/Guanidinylation : A one-pot procedure where the azide is reduced by catalytic hydrogenation, followed by in-situ guanidinylation. cdnsciencepub.com
These methods have been successfully applied to produce a range of 5'-guanidino 6-chloropurine (B14466) and uracil (B121893) nucleosides, which have shown promising biological activities, including the inhibition of butyrylcholinesterase (BChE) and selective cytotoxicity against various cancer cell lines. chemrxiv.orgresearchgate.netresearchgate.netnih.gov
| Target Compound | Precursor | Key Reagents | Research Finding | Reference(s) |
| 5'-Guanidino 6-chloropurine nucleosides | 5'-Azido-3-O-benzyl xylofuranosyl nucleosides | PPh₃, N,N′-bis(Boc)-N′′-triflylguanidine | Selective BChE inhibitors and cytotoxic against cancer cells. | chemrxiv.orgresearchgate.netresearchgate.net |
| 5'-Guanidino uracil nucleoside | 5'-Azido-3-O-benzyl xylofuranosyl nucleoside | PPh₃, N,N′-bis(Boc)-N′′-triflylguanidine | Selective cytotoxicity to HCT-15 cells and neuroprotective potential. | researchgate.netresearchgate.net |
| 3-O-Substituted 5-guanidino xylofuranoses | 3-O-Alkyl/allyl/benzyl-5-azido xylofuranoses | H₂, Pd/C or PPh₃; N,N′-bis(Boc)-N′′-triflylguanidine | Precursors to bioactive isonucleoside mimetics. | cdnsciencepub.com |
Chemoenzymatic Synthesis of β-L-Xylofuranose Derivatives
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is particularly valuable in carbohydrate chemistry for achieving specific modifications and constructing glycosidic bonds under mild conditions, often avoiding the need for complex protecting group strategies.
Enzymatic Glycosylation for β-L-Xylofuranosyl Linkages
The formation of glycosidic bonds with specific stereochemistry (e.g., β-linkage) is a central challenge in carbohydrate synthesis. Enzymes offer a powerful solution through transglycosylation reactions. In this process, a glycosidase enzyme transfers a glycosyl unit from a donor substrate to an acceptor molecule.
Xylanases and β-xylosidases are key enzymes for this purpose. For example, a xylanase from Trichoderma longibrachiatum has been used to synthesize various aroma-active xylosides by transferring xylose units from xylan (B1165943) to different alcohol acceptors, including benzyl alcohol. nih.gov This reaction produced benzyl β-D-xylopyranoside as the major kinetic product. nih.gov Similarly, cellulase (B1617823) and β-galactosidase preparations have been used to synthesize β-xylosyl derivatives of ginsenoside Re from xylopyranoside donors. tandfonline.comfrontiersin.org The commercial enzyme cocktail Cellic Ctec2 has also been shown to effectively catalyze the transglycosylation of xylans from wheat bran to produce pentyl β-D-xylosides. researchgate.net β-Xylosidases from Aspergillus nidulans have been utilized to synthesize a variety of β-xylosyl-oligosaccharides via transxylosylation, demonstrating their broad acceptor substrate specificity. mdpi.com While many of these examples utilize D-xylose donors, the principle of enzymatic transglycosylation is directly applicable to the synthesis of β-L-xylofuranosyl linkages, provided an appropriate enzyme and L-xylose donor are used.
Biocatalytic Approaches in Stereoselective Synthesis
Biocatalysts, particularly lipases, are widely employed for their ability to perform highly regio- and stereoselective reactions on polyfunctional molecules like carbohydrates. nih.gov This is especially useful for the acylation and deacylation of sugar hydroxyl groups.
A significant application is the lipase-catalyzed regioselective acylation of xylose derivatives. Studies have shown that immobilized lipases, such as Lipozyme® 435 (from Candida antarctica lipase (B570770) B), can catalyze the esterification of xylose with fatty acids in organic solvents. researchgate.netresearchgate.net These reactions can lead to the synthesis of specific mono- and diesters. For example, the lipase-catalyzed esterification of 1,2-O-isopropylidene-α-D-xylofuranose has been investigated to produce various 5-O-acyl-D-xylofuranoses. mdpi.com This high regioselectivity for the primary hydroxyl group at C-5 is a common feature of lipase-catalyzed reactions on furanose sugars.
The use of commercial immobilized lipases like Lipozyme® is advantageous for developing sustainable and green synthetic processes, often conducted in solvent-free media. mdpi.comresearchgate.netfrontiersin.org These biocatalytic methods provide an efficient and environmentally friendly alternative to traditional chemical routes for producing modified xylofuranose derivatives with high stereochemical purity. frontiersin.org
Chiron Approaches and De Novo Synthesis of Xylofuranose Skeletons
The synthesis of β-L-xylofuranose and its derivatives is a significant area of research, largely due to their presence in various biologically important molecules. Methodologies for constructing the xylofuranose skeleton can be broadly categorized into chiron approaches, which utilize existing chiral molecules, and de novo syntheses, which build the carbohydrate framework from non-carbohydrate precursors.
The chiron approach is a powerful strategy in asymmetric synthesis that utilizes a readily available, enantiomerically pure natural product, such as a carbohydrate, as a starting material. rsc.org This "chiral template" guides the stereochemistry of subsequent reactions, allowing for the construction of complex chiral molecules. D-xylose and its derivatives are common starting points for these syntheses. acs.orgnih.gov For instance, the synthesis of a key subunit of the HIV-1 protease inhibitor Darunavir, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, has been achieved using 1,2-O-isopropylidene-α-D-xylofuranose as the chiral precursor. nih.gov This approach leverages the inherent stereochemistry of the starting sugar to control the formation of new stereocenters. nih.gov
A notable example involves the preparation of a bicyclic lactone intermediate from 1,2-O-isopropylidene-α-D-xylofuranose. The synthesis begins with the selective protection of the primary alcohol, followed by a Swern oxidation and a Horner-Wadsworth-Emmons reaction to introduce an α,β-unsaturated ester. nih.gov Subsequent steps, including a diastereoselective hydrogenation and an acid-catalyzed cyclization, yield the target bicyclic structure. nih.gov This multi-step process highlights the utility of xylofuranose as a scaffold for constructing complex chiral molecules.
Another application of the chiron approach is the synthesis of pachastrissamine (B1242356) (jaspine B), a cytotoxic anhydrophytosphingosine. nih.gov This total synthesis also commences from D-xylose, demonstrating the versatility of this starting material. nih.gov The key steps involve the manipulation of protecting groups and the stereoselective introduction of an azide functionality, which ultimately becomes the amino group in the final product. nih.gov
Researchers have also developed methods for synthesizing derivatives of L-arabinose, which can serve as chiral synthons for various compounds, including potential precursors to the antibiotic anisomycin (B549157) and 7,11-diaza-11-deoxyprostaglandin derivatives. journals.co.za These syntheses involve a series of stereospecific transformations of functionalized L-arabinose derivatives. journals.co.za
One such de novo approach might involve an asymmetric Diels-Alder reaction to construct the core ring structure with the desired stereochemistry. capes.gov.br Another strategy could be the use of Sharpless asymmetric dihydroxylation of an appropriate acyclic precursor to introduce the necessary hydroxyl groups with high stereocontrol. researchgate.net Radical cyclization reactions have also been employed to form the tetrahydrofuran (B95107) ring of pentofuranose (B7776049) analogs. For instance, the addition of PhSeCF2TMS to a carbohydrate-derived aldehyde followed by a radical cyclization provides a pathway to difluorinated carbocyclic analogs of 5-deoxypentofuranoses. researchgate.net
The synthesis of highly condensed polycyclic carbohydrates can be achieved from 1,2-O-isopropylidene-α-D-xylofuranose. researchgate.net This involves an initial intramolecular cyclization to form a reactive cyclic enamine, which then undergoes a regio- and stereospecific reaction with a bifunctional reagent to create an additional fused ring. researchgate.net
Both chiron and de novo approaches have been successfully employed to generate a wide array of xylofuranose derivatives and related structures. The choice of strategy often depends on the specific target molecule and the availability of starting materials. The chiron approach provides a direct and efficient route to many complex molecules by capitalizing on the pre-existing stereochemistry of natural sugars like xylose. rsc.org De novo synthesis, on the other hand, offers greater flexibility in designing novel structures and accessing enantiomers that are otherwise difficult to obtain. acs.org
| Starting Material | Target Molecule/Intermediate | Key Reactions | Reference |
| 1,2-O-isopropylidene-α-D-xylofuranose | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | Swern oxidation, Horner-Wadsworth-Emmons reaction, Diastereoselective hydrogenation, Acid-catalyzed cyclization | nih.gov |
| D-Xylose | Pachastrissamine (Jaspine B) | Protection/deprotection, Mesylation, Azido substitution | nih.gov |
| L-Arabinose derivatives | Precursors for Anisomycin and Prostaglandin analogs | Stereospecific chemical transformations | journals.co.za |
| 1,2-O-isopropylidene-α-D-xylofuranose | Highly condensed polycyclic carbohydrates | Intramolecular cyclization to cyclic enamine, Nucleophilic attack by bifunctional reagent | researchgate.net |
| Carbohydrate-derived aldehydes | Difluorinated carbocyclic 5-deoxypentofuranose analogs | Addition of PhSeCF2TMS, Radical cyclization | researchgate.net |
Biosynthetic Pathways and Metabolic Engineering of L Xylofuranose
Elucidation of Natural Biosynthetic Routes to L-Xylofuranose
The natural formation of L-xylofuranose is believed to mirror the established pathways for L-arabinofuranose, involving a series of enzymatic conversions of activated sugar precursors.
The primary precursor for the synthesis of L-sugars in many organisms is derived from the D-isomers of sugars, which are more abundant. The biosynthesis of L-xylofuranose likely originates from D-glucose. Through a series of enzymatic reactions, D-glucose is converted into UDP-D-xylose, a key intermediate.
The proposed biosynthetic route to UDP-L-xylofuranose involves the following key steps:
UDP-D-glucose to UDP-D-glucuronic acid: The pathway initiates with the oxidation of UDP-D-glucose to UDP-D-glucuronic acid, a reaction catalyzed by UDP-D-glucose 6-dehydrogenase.
UDP-D-glucuronic acid to UDP-D-xylose: Subsequently, UDP-D-glucuronic acid is decarboxylated to form UDP-D-xylose.
Epimerization to UDP-L-arabinopyranose: UDP-D-xylose undergoes a critical epimerization at the C4 position, catalyzed by a UDP-xylose 4-epimerase, to yield UDP-L-arabinopyranose. nih.govacs.org This step represents the conversion from the D- to the L-series of sugars.
Isomerization to UDP-L-arabinofuranose: The pyranose ring of UDP-L-arabinose is then converted to the furanose form by a mutase, resulting in UDP-L-arabinofuranose. nih.govoup.comoup.com
Given the structural similarity between L-arabinose and L-xylose (they are C2 epimers), it is plausible that a similar enzymatic machinery could be involved in the synthesis of UDP-L-xylose from a suitable precursor.
The enzymatic machinery responsible for L-xylofuranose biosynthesis is central to the pathway's function. Key enzymes include:
Epimerases: UDP-xylose 4-epimerases are crucial for the conversion of UDP-D-xylose to UDP-L-arabinopyranose. These enzymes catalyze the inversion of the stereochemistry at the C4 position of the xylose moiety.
Mutases: A UDP-arabinopyranose mutase has been identified in plants that catalyzes the reversible conversion of UDP-L-arabinopyranose to UDP-L-arabinofuranose. nih.govoup.comoup.com It is conceivable that a similar mutase could act on a UDP-L-xylopyranose precursor to form UDP-L-xylofuranose.
Glycosyltransferases: Once formed, UDP-L-xylofuranose would serve as a donor substrate for glycosyltransferases. These enzymes would catalyze the transfer of the L-xylofuranosyl residue to acceptor molecules, such as polysaccharides or glycoproteins. While specific glycosyltransferases utilizing UDP-L-xylofuranose are not well-characterized, the existence of L-xylose in certain bacterial polysaccharides suggests their presence. nih.gov
| Enzyme Class | Function in L-Xylofuranose Biosynthesis (Hypothesized) | Key Substrates/Products |
| UDP-D-glucose 6-dehydrogenase | Oxidation | UDP-D-glucose → UDP-D-glucuronic acid |
| UDP-D-glucuronate decarboxylase | Decarboxylation | UDP-D-glucuronic acid → UDP-D-xylose |
| UDP-xylose 4-epimerase | Epimerization | UDP-D-xylopyranose → UDP-L-arabinopyranose |
| Mutase | Isomerization | UDP-L-xylopyranose → UDP-L-xylofuranose |
| Glycosyltransferase | Glycosidic bond formation | UDP-L-xylofuranose + Acceptor → Xylofuranosylated product + UDP |
Microbial Synthesis and Biotransformation of Xylofuranose (B8766934)
The microbial production of L-xylofuranose represents a promising avenue for its synthesis, leveraging the metabolic machinery of various microorganisms.
Metabolic engineering strategies can be employed to produce L-xylofuranose in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This typically involves the heterologous expression of genes encoding the necessary biosynthetic enzymes. For instance, a pathway could be engineered by introducing genes for:
A UDP-xylose 4-epimerase to convert the readily available UDP-D-xylose into a UDP-L-sugar intermediate.
A mutase capable of converting the pyranose form of the UDP-L-sugar into the furanose form.
While the direct heterologous production of L-xylofuranose has not been extensively reported, the successful engineering of microorganisms for the production of other rare sugars demonstrates the feasibility of this approach. nih.gov
Metabolic flux analysis (MFA) is a powerful tool to quantify the flow of metabolites through a metabolic network. In the context of L-xylofuranose production, MFA could be used to:
Identify bottlenecks in the biosynthetic pathway.
Optimize the expression of key enzymes to enhance product yield.
Understand the interplay between the heterologous pathway and the host's central metabolism.
Studies on D-xylose metabolism in recombinant microorganisms have utilized 13C-MFA to elucidate flux distributions through the pentose (B10789219) phosphate (B84403) pathway and glycolysis, providing a framework for similar analyses in L-xylofuranose-producing strains.
L-Xylofuranose in Broader Carbohydrate Metabolic Networks
L-xylofuranose, once synthesized, can be integrated into the broader carbohydrate metabolism of an organism. In bacteria, L-xylose can be metabolized through a series of enzymatic reactions that eventually lead to intermediates of the pentose phosphate pathway. mdpi.comwikipedia.orgencyclopedia.pub
The key steps in L-xylose catabolism in some bacteria include:
Isomerization: L-xylose is converted to L-xylulose.
Phosphorylation: L-xylulose is phosphorylated to L-xylulose-5-phosphate.
Epimerization: L-xylulose-5-phosphate is converted to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.
This integration allows organisms to utilize L-xylose as a carbon and energy source. Furthermore, L-xylofuranosyl residues can be incorporated into complex polysaccharides, contributing to the structural diversity and function of these macromolecules. The presence of L-xylose in the polysaccharides of certain microorganisms underscores its role within their carbohydrate metabolic networks. nih.gov
Interconnections with Pentose Phosphate Pathway
The Pentose Phosphate Pathway (PPP) is a central metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. microbenotes.comwikipedia.org The non-oxidative phase of the PPP involves the interconversion of various sugar phosphates, including the key intermediate D-xylulose-5-phosphate. microbenotes.comlibretexts.org While the PPP directly utilizes the D-isomer of xylulose, its connection to L-xylofuranose biosynthesis is primarily through the intermediates of the Glucuronate-Xylulose Pathway, which can be channeled towards L-xylose production.
Metabolic engineering efforts to enhance the flux towards pentoses often involve the overexpression of enzymes in the non-oxidative PPP, such as transketolase and transaldolase. frontiersin.org In engineered Saccharomyces cerevisiae, overexpression of these enzymes has been shown to improve the utilization of xylose. frontiersin.org Such strategies create a metabolic pull that can potentially be harnessed for the production of L-xylose, provided a suitable biosynthetic route from a PPP or related intermediate is established.
Glucuronate-Xylulose Pathway and its Biochemical Significance
The Glucuronate-Xylulose Pathway, also known as the uronate cycle, is a significant metabolic route for the metabolism of D-glucuronic acid. reactome.orgyoutube.com This pathway is biochemically important as it connects glucose metabolism to the Pentose Phosphate Pathway without going through glycolysis. In mammals, this pathway is active in the liver and kidneys. nih.gov A key intermediate in this pathway is L-xylulose. reactome.orgwikipedia.org
The pathway begins with the conversion of D-glucuronate to L-gulonate, which is then oxidized to 3-keto-L-gulonate. reactome.org Decarboxylation of 3-keto-L-gulonate yields L-xylulose. reactome.org L-xylulose is then reduced to xylitol (B92547) by L-xylulose reductase. wikipedia.orguniprot.org Xylitol is subsequently oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the Pentose Phosphate Pathway. reactome.orgnih.gov
The accumulation of L-xylulose is a hallmark of the genetic disorder pentosuria, which results from a deficiency in L-xylulose reductase. wikipedia.org This highlights the natural occurrence of L-xylulose as a metabolic intermediate.
Metabolic engineering strategies can be envisioned to divert the L-xylulose produced in the Glucuronate-Xylulose Pathway towards the synthesis of L-xylose. Research has shown that L-xylulose can be used as a substrate for the production of L-xylose using enzymes such as Escherichia coli L-fucose isomerase. nih.gov This enzyme catalyzes the isomerization of L-xylulose to L-xylose, with the reaction equilibrium favoring the formation of L-xylose. nih.gov
Table 1: Key Enzymes and Reactions in the Glucuronate-Xylulose Pathway and Potential for L-Xylose Production
| Enzyme | Reaction | Relevance to L-Xylose Biosynthesis |
| D-glucuronate reductase | D-glucuronate + NADPH + H+ ⇌ L-gulonate + NADP+ | Initiates the pathway leading to L-xylulose. |
| L-gulonate 3-dehydrogenase | L-gulonate + NAD+ ⇌ 3-keto-L-gulonate + NADH + H+ | Intermediate step in L-xylulose formation. |
| 3-keto-L-gulonate decarboxylase | 3-keto-L-gulonate ⇌ L-xylulose + CO2 | Direct enzymatic step producing L-xylulose. |
| L-xylulose reductase | L-xylulose + NADPH + H+ ⇌ Xylitol + NADP+ | In the native pathway, consumes L-xylulose. Deficiency leads to L-xylulose accumulation. |
| L-fucose isomerase | L-xylulose ⇌ L-xylose | A potential engineered step to convert L-xylulose to L-xylose. |
By expressing a suitable isomerase, such as L-fucose isomerase, in an organism with an active Glucuronate-Xylulose Pathway, a novel biosynthetic route for L-xylose, and subsequently beta-L-xylofuranose, could be established. Further metabolic engineering, such as blocking the downstream conversion of L-xylulose to xylitol, could enhance the flux towards L-xylose.
Advanced Spectroscopic and Computational Characterization of β L Xylofuranose Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful tool for elucidating the structural and conformational properties of β-L-xylofuranose in solution. By analyzing various NMR parameters, researchers can deduce the arrangement of atoms and the molecule's behavior over time.
The orientation of the substituent at the anomeric carbon (C1) defines the α or β configuration of a sugar. This configuration is critical in determining the biological activity and chemical reactivity of carbohydrates. In furanosides, the three-bond coupling constant between the anomeric proton (H1) and the adjacent proton (H2), denoted as ³J(H1,H2), is a key indicator of the anomeric configuration.
For furanosides, a larger ³J(H1,H2) coupling constant, typically in the range of 4–6 Hz, is characteristic of a cis relationship between H1 and H2, which in the case of L-xylofuranose corresponds to the α-anomer. Conversely, a smaller coupling constant, around 1–2 Hz, indicates a trans relationship, signifying the β-anomer. researchgate.netnih.gov This principle is foundational for assigning the anomeric configuration in xylofuranose (B8766934) and its derivatives. For instance, in certain synthesized xylofuranose compounds, a small coupling constant of approximately 1-2 Hz for the anomeric proton would suggest a β configuration. researchgate.net
One-bond carbon-proton coupling constants (¹J(C1,H1)) can also aid in this assignment. Generally, a ¹J(C1,H1) value of approximately 170 Hz is associated with the α-configuration, while a value around 160 Hz suggests the β-configuration. researchgate.net
Table 1: Representative NMR Coupling Constants for Anomeric Configuration Assignment
| Anomeric Configuration | Typical ³J(H1,H2) (Hz) | Typical ¹J(C1,H1) (Hz) |
|---|---|---|
| α-L-Xylofuranose | ~4-6 | ~170 |
This table provides generalized values. Actual experimental values may vary based on solvent and substituents.
The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, most commonly described as twist (T) or envelope (E) forms. NMR parameters, including vicinal proton-proton coupling constants and Nuclear Overhauser Effects (NOEs), are instrumental in determining the preferred conformation of the β-L-xylofuranose ring in solution.
The conformation of the furanose ring can be described by the pseudorotational phase angle (P) and the maximum puckering amplitude (ν_max). For instance, a study on 2,3,5-tri-O-benzyl-D-xylofuranose, a derivative of xylose, found that the ring adopts a conformation close to ³T₂ (C3-endo, C2-exo) based on its internal dihedral angles. mdpi.comresearchgate.net The Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons, is often used to correlate experimental coupling constants with specific ring conformations. tandfonline.com Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are frequently employed alongside NMR data to build and refine conformational models. frontiersin.orgrsc.org These computational approaches help to identify the most stable conformers and understand the energetic landscape of the furanose ring. frontiersin.org
Mutarotation is the change in the optical rotation of a sugar solution over time, resulting from the interconversion of anomers until an equilibrium is reached. byjus.com When a pure anomer of L-xylofuranose is dissolved in a solvent like water, it will undergo ring-opening and closing, leading to a mixture of α and β furanose and pyranose forms. mdpi.com
¹H NMR spectroscopy is an excellent technique for monitoring this process in real-time. By acquiring spectra at different time intervals, one can observe the appearance and disappearance of signals corresponding to the anomeric protons of the different forms. The integration of these signals allows for the quantification of the relative populations of each tautomer at equilibrium. acs.org For example, a study on 2,3,5-tri-O-benzyl-D-xylofuranose showed that while the α-anomer was favored in the crystalline state, in a CDCl₃ solution, the equilibrium shifted towards the β-form. mdpi.comscispace.com
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, offering definitive information about its three-dimensional structure.
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule like β-L-xylofuranose. nih.gov By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of every atom in the molecule can be determined. ox.ac.uk
A key parameter in this determination is the Flack parameter, which is calculated from the diffraction data of non-centrosymmetric crystals. chem-soc.si A Flack parameter value close to zero for a known starting material (like L-xylose) confirms that the absolute configuration has been correctly assigned. scispace.comchem-soc.si For example, in the structural determination of 2,3,5-tri-O-benzyl-D-xylofuranose, a refined Flack parameter close to zero unequivocally confirmed the D-configuration, which by extension, validates the method for its L-enantiomer. mdpi.comscispace.com
Table 2: Crystallographic Data for a Xylofuranose Derivative
| Parameter | Value |
|---|---|
| Compound | 2,3,5-tri-O-benzyl-D-xylofuranose |
| Space Group | P2₁2₁2₁ |
| Temperature (K) | 100 |
| Flack Parameter | ~0 |
Data from the crystallographic study of 2,3,5-tri-O-benzyl-D-xylofuranose. mdpi.comscispace.com
In the solid state, molecules of β-L-xylofuranose are arranged in a specific, repeating three-dimensional lattice. The forces governing this arrangement are primarily intermolecular interactions, with hydrogen bonding playing a dominant role. rsc.org The hydroxyl groups of the sugar act as both hydrogen bond donors and acceptors, creating a complex network of interactions that stabilizes the crystal structure. researchgate.netmdpi.com
Hirshfeld Atom Refinement in Xylofuranose Crystallography
Hirshfeld Atom Refinement (HAR) is a sophisticated method used in single-crystal X-ray diffraction analysis to determine highly accurate and precise structural parameters. researchgate.netnih.gov This technique utilizes aspherical atomic scattering factors derived from tailor-made, quantum mechanically calculated molecular electron densities. nih.govresearchgate.net Unlike traditional methods that rely on the independent atom model (IAM), HAR accounts for the non-spherical nature of electron distribution, which allows for the refinement of hydrogen atom positions and their anisotropic displacement parameters (ADPs) without constraints. researchgate.netnih.gov
In the context of xylofuranose crystallography, HAR has been instrumental in providing detailed structural insights. For instance, in the study of 2,3,5-tri-O-benzyl-d-xylofuranose, the HAR approach was employed to refine the crystal structure, leading to a final R1 value of 0.0171. mdpi.com This level of precision allowed for the detailed documentation of structural parameters, including those of the hydrogen atoms. mdpi.com The refinement was performed using the B3YLP DFT functional and the def2-SVP basis set, which helped in resolving residual electron density along covalent bonds. mdpi.com
The power of HAR lies in its iterative process, which involves successive cycles of electron density calculations, Hirshfeld atom scattering factor calculations, and structural least-squares refinements until convergence is achieved. researchgate.netnih.gov This iterative nature is crucial for achieving high accuracy. researchgate.net Studies have shown that HAR can yield results for hydrogen bond lengths and ADPs that are comparable in precision to those obtained from neutron diffraction experiments, which is a significant achievement for X-ray crystallography. researchgate.netnih.gov The application of HAR to complex organic molecules like xylofuranose derivatives demonstrates its capability to handle disordered structures and provide a more realistic representation of the atomic electron density. mdpi.comnumberanalytics.com
Table 1: Comparison of Refinement Details for 2,3,5-Tri-O-benzyl-d-xylofuranose
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Temperature (K) | 100 |
| Resolution (sin θmax/λ) | 0.71 Å⁻¹ |
| Refinement Method | Hirshfeld Atom Refinement (HAR) |
| Final R1 value | 0.0171 |
| DFT Functional | B3YLP |
| Basis Set | def2-SVP |
This table summarizes the crystallographic data and refinement parameters for 2,3,5-tri-O-benzyl-d-xylofuranose as determined by Hirshfeld Atom Refinement. mdpi.com
Mass Spectrometry for Structural Confirmation and Glycan Analysis
Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and analysis of carbohydrates and their conjugates. mdpi.com When coupled with liquid chromatography (LC), it becomes an indispensable tool for the study of complex mixtures of glycans and glycoconjugates. nih.govnih.gov
LC-MS Applications for Xylofuranose and its Glycoconjugates
LC-MS, particularly using tandem mass spectrometry (MS/MS), is widely applied for the characterization of xylofuranose-containing glycoconjugates. nih.govresearchgate.nettheses.fr This technique allows for the separation of complex mixtures followed by detailed structural analysis of the individual components. A novel LC-MS/MS approach utilizing reversed-phase dibutylamine (B89481) ion-pairing chromatography and negative-mode higher-energy collision dissociation (HCD) has been developed for the comprehensive analysis of xyloside-primed chondroitin (B13769445)/dermatan sulfate (B86663). nih.gov This method enables the characterization of internal disaccharides, oligosaccharides, linkage regions, and non-reducing ends in a single run. nih.gov
The choice of ionization technique is crucial, with electrospray ionization (ESI) being the most suitable for analyzing flavonoid glycoconjugates. mdpi.com It is often recommended to perform LC-MS analyses in both positive and negative ion modes to obtain comprehensive data on protonated [M+H]⁺ and deprotonated [M-H]⁻ molecules and their fragmentation patterns. mdpi.com For instance, the analysis of xyloside-primed glycosaminoglycans (GAGs) with cytotoxic properties has revealed structural diversity and novel glycan modifications through LC-MS/MS. nih.gov
Quantitative Analysis in Complex Biological Matrices
Quantitative analysis of xylofuranose and its derivatives in complex biological matrices such as blood, urine, or tissue extracts presents significant challenges due to matrix effects. nih.govresearchgate.net Matrix effects refer to the alteration of ionization efficiency by co-eluting substances, which can negatively impact the accuracy and sensitivity of the method. researchgate.net To overcome these challenges, robust sample preparation techniques and optimized chromatographic separation are essential. researchgate.netrsc.org
LC-MS/MS is the method of choice for the quantitative determination of drugs and their metabolites in biological fluids. nih.govlcms.cz Strategies to achieve high-throughput analysis include the use of column-switching and direct injection of biological fluids. nih.gov For the quantitative analysis of xylofuranose derivatives, a chemometric approach known as Quantitative Structure-Retention Relationships (QSRR) has been employed. nih.gov This method establishes a mathematical relationship between the retention behavior of the compounds and their molecular descriptors, allowing for the prediction of retention for unanalyzed derivatives. nih.gov The statistical quality of the generated models is validated to ensure they are significant and can reliably predict the retention behavior of the xylofuranose derivatives. nih.gov
Table 2: LC-MS/MS Method Parameters for Glycosaminoglycan Analysis
| Parameter | Description |
| Chromatography System | Dionex Ultimate 3000 RS |
| Mass Spectrometer | Orbitrap Elite |
| Chromatography Mode | Reversed-phase dibutylamine ion-pairing |
| Ionization Mode | Negative-mode higher-energy collision dissociation (HCD) |
| Analytes | Internal disaccharides, oligosaccharides, linkage regions, non-reducing ends |
This table outlines the key parameters of the LC-MS/MS method developed for the detailed structural analysis of xyloside-primed chondroitin/dermatan sulfate. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools to investigate the structure, reactivity, and conformational dynamics of molecules like β-L-xylofuranose at an atomic level, complementing experimental findings. openaccessjournals.com
Quantum Mechanical Studies of Reaction Mechanisms in Xylofuranose Synthesis
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. nih.govresearchoutreach.org These methods allow for the determination of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway. smu.edu In the context of xylofuranose synthesis, QM studies can help understand and predict reactivity and reaction sites, thereby improving the efficiency of synthetic routes. wuxiapptec.com
For example, QM modeling has been used to study the decomposition of xylose, revealing that cyclic dehydration pathways are more favorable than acyclic ones. researchgate.net Such studies help in understanding the formation of important chemical products like furfural (B47365) from xylose. researchgate.net Computational approaches can also be used to investigate short-lived intermediates that are difficult to observe experimentally, offering a molecular-level perspective on the reaction mechanism. mdpi.com The integration of artificial intelligence with computational chemistry is further accelerating the discovery of new reaction pathways and the design of novel catalysts. mdpi.com
Recent research has explored the role of N-heterocyclic carbenes (NHCs) as catalysts in the transformation of xylofuranose aldehyde. researchgate.net Computational studies can provide insights into the catalytic cycle, including the formation of key intermediates like the Breslow intermediate, and explain the observed product distribution. researchgate.net
Conformational Landscape Exploration and Potential Energy Surfaces
The furanose ring of xylofuranose is known for its flexibility, capable of adopting multiple conformations that are close in energy. researchgate.net Understanding this conformational landscape is crucial as the biological activity and chemical reactivity of xylofuranose and its derivatives are often dependent on their three-dimensional structure.
Computational methods are used to explore the potential energy surface (PES) of xylofuranose, identifying the stable conformers and the energy barriers between them. core.ac.ukrsc.org Molecular dynamics (MD) simulations, for instance, have been used to study the conformational evolution of Xylo-Nucleic Acid (XyloNA), an analogue of RNA where ribose is replaced by xylose. nih.gov These simulations revealed an uncoiling of the initial structure to form a transient open ladder state, followed by the formation of a flexible left-handed duplex. nih.gov
Conformational analysis of xylan (B1165943) chains, which are polymers of xylose, has shown that the substitution of hydroxyl groups with lauroyl esters significantly alters the conformational properties of the glycosidic bonds. nih.govresearchgate.net Such studies provide a detailed description of low-energy conformers and helical structures, offering insights into the disordered state of polysaccharide chains. nih.govresearchgate.net The exploration of the PES is often achieved by constructing two-dimensional surfaces that map the energy as a function of key dihedral angles, revealing the pathways for conformational interconversion. rsc.org
Molecular Dynamics Simulations for Dynamic Behavior of Xylofuranoses
Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. nih.govmun.ca By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and their dynamic behavior, which are often critical to their function. nih.gov This method is particularly valuable for exploring the energetically favorable spatial arrangements of molecules and understanding their conformational flexibility.
In the context of xylofuranoses, MD simulations have been instrumental in characterizing their unique structural and dynamic properties, especially when incorporated into larger biological structures like nucleic acid analogs. Xylo-nucleic acid (XyloNA), a synthetic analog of RNA where β-D-ribofuranose is replaced by β-D-xylofuranose, has been a subject of such studies. nih.gov
Ab initio molecular dynamics simulations have also been employed to study the degradation mechanisms of β-D-xylose in acidic aqueous solutions. These studies highlight the crucial role of the surrounding water molecules, which compete for protons and form hydrogen bonds with the sugar's hydroxyl groups, thereby influencing the stability of C-C and C-O bonds and affecting reaction pathways.
Table 1: Summary of Molecular Dynamics Simulation Findings on Xylofuranose-Containing Systems
| System Studied | Simulation Time | Key Dynamic Behaviors Observed | Primary Outcome/Insight | Reference |
|---|---|---|---|---|
| Xylo-Nucleic Acid (XyloNA) 29-mer | Up to 500 ns | Uncoiling of initial helix, formation of a transient "open ladder" state, coiling into a flexible left-handed duplex. | Demonstrates the intrinsic tendency of XyloNA to adopt a left-handed helical conformation, distinct from natural RNA. | nih.gov |
| xylose-DNA 29-mer | 35 ns | Conformational transition from a right-handed to a highly dynamic left-handed helix. | The sugar pucker of xylose induces significant helical changes, demonstrating the chiral orthogonality compared to natural DNA. | nih.gov |
Other Spectroscopic Techniques (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful analytical technique based on the differential absorption of left and right circularly polarized light by chiral molecules. spectroscopyasia.com Since enantiomers of a chiral molecule absorb the two types of polarized light differently, CD spectroscopy provides unique spectral signatures that are highly sensitive to molecular stereochemistry. spectroscopyasia.com This makes it an invaluable tool for determining the absolute configuration and solution-state conformation of chiral molecules like β-L-xylofuranose and its derivatives. researchgate.netresearchgate.net
The application of CD is particularly crucial where other methods, like X-ray crystallography, are challenging due to difficulties in obtaining high-quality single crystals. spectroscopyasia.comacs.org The spectrum produced, often characterized by positive or negative peaks known as the Cotton effect, can be compared with theoretical spectra calculated using quantum chemistry methods to assign the absolute configuration of a molecule with confidence. researchgate.net
While direct CD spectroscopic data on isolated β-L-xylofuranose is not extensively detailed in readily available literature, the technique's utility is well-demonstrated in studies of related and derived compounds. For instance, CD spectroscopy has been successfully used to determine the absolute configurations of optically active isoflavone (B191592) epoxides synthesized using a xylofuranose-derived chiral auxiliary. In such applications, the observed CD spectra, interpreted with established principles like Snatzke's inverse octant rule, allow for unambiguous assignment of the molecule's three-dimensional structure.
Furthermore, CD spectroscopy is a standard method for studying the structure of nucleic acids. oup.com For XyloNA, CD studies have been used alongside NMR and UV-melting techniques to investigate its pairing and structural properties, confirming it as an orthogonal self-pairing system. oup.com
Table 2: Principles and Applications of Circular Dichroism (CD) Spectroscopy
| Principle/Concept | Description | Application to Chiral Systems |
|---|---|---|
| Differential Absorption | Chiral molecules absorb left- and right-circularly polarized light to different extents (ΔA = AL - AR). | Provides a unique spectrum for a specific enantiomer. The mirror-image enantiomer gives an equal but opposite spectrum. spectroscopyasia.com |
| Cotton Effect | The characteristic positive or negative peaks observed in a CD spectrum in the region of a chromophore's absorbance band. | The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the chiral centers near the chromophore. |
| Absolute Configuration Determination | Comparing an experimentally measured CD spectrum with a spectrum calculated for a known configuration (e.g., using DFT). | Allows for the non-ambiguous assignment of a molecule's absolute configuration in solution, without needing to crystallize it. researchgate.netuva.nl |
Biochemical and Biological Roles of β L Xylofuranose in Molecular Recognition and Enzyme Modulation
β-L-Xylofuranose as an Enzyme Modulator and Inhibitor
β-L-Xylofuranose and its derivatives have emerged as significant molecules in the study of enzyme inhibition, demonstrating the ability to modulate the activity of various enzymes, particularly those involved in carbohydrate metabolism.
Glycosidase Inhibition Mechanisms (e.g., β-Glucosidase, α-Galactosidase)
β-L-Xylofuranose derivatives have been identified as inhibitors of glycosidases, enzymes that are crucial for the breakdown of complex carbohydrates. scbt.com For instance, certain modified xylofuranose (B8766934) compounds, such as 2,3,5-Tri-O-benzyl-L-xylofuranose, have been shown to inhibit β-glucosidase and α-galactosidase. biosynth.com The mechanism of inhibition by these sugar analogues often involves mimicking the natural substrate of the enzyme. By binding to the active site, these inhibitors can block the access of the actual substrate, thereby impeding the enzyme's catalytic activity. scbt.com
The inhibitory action of these compounds is believed to stem from their structural similarity to the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. york.ac.uk Some glycosidase inhibitors are known to be charged at physiological pH, which may facilitate stabilizing electrostatic interactions with carboxylate residues in the enzyme's active site. google.com The inhibition can be competitive, where the inhibitor directly competes with the substrate for the active site. researchgate.net For example, some lichen metabolites have shown competitive inhibition towards α-glucosidase. dergipark.org.tr In contrast, other inhibitors may act non-competitively, binding to a site other than the active site to alter the enzyme's conformation and reduce its efficiency. dergipark.org.tr
Derivatives of β-L-xylofuranose have been investigated for their potential as selective inhibitors. For example, the N-propylphenyl derivative of a related aza-sugar showed potent and selective inhibition of β-glucosidase over α-glucosidase. uminho.pt This selectivity is crucial for developing targeted therapeutic agents.
Inhibition of Glycosyltransferases and Related Enzymes
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, a fundamental process in the synthesis of oligosaccharides and glycoconjugates. sigmaaldrich.comnih.gov Iminosugars, which are analogues of carbohydrates where a nitrogen atom replaces the endocyclic oxygen, have been a major focus of research for glycosyltransferase inhibition. researchgate.net These compounds, including derivatives conceptually related to β-L-xylofuranose, can act as inhibitors of these enzymes. nih.govresearchgate.net
The inhibition of glycosyltransferases by these sugar mimics can interfere with the biosynthesis of complex carbohydrates on cell surfaces, which are involved in various biological processes. researchgate.net A significant challenge in the use of glycosyltransferases for synthesis is the inhibition caused by the nucleotide diphosphates generated during the reaction. sigmaaldrich.com Strategies to overcome this product inhibition include degrading the nucleotide diphosphates with a phosphatase or recycling them back to nucleotide triphosphates. sigmaaldrich.com
The development of selective glycosyltransferase inhibitors is an active area of research with potential applications in treating diseases like cancer and bacterial infections, where aberrant glycosylation is common. researchgate.net
Structure-Activity Relationship Studies for Enzyme Inhibition
Understanding the relationship between the structure of a molecule and its inhibitory activity is fundamental for the design of potent and selective enzyme inhibitors. researchgate.net For β-L-xylofuranose-based inhibitors, studies have explored how modifications to the sugar ring affect their interaction with target enzymes.
For example, the introduction of different substituent groups on the xylofuranose scaffold can significantly alter the inhibitory potency and selectivity. uminho.pt Guanidino xylofuranose derivatives have been synthesized and evaluated as inhibitors of cholinesterases. researchgate.netchemrxiv.org In one study, a 3-O-dodecyl (N-Boc)guanidino xylofuranose was the most active compound against acetylcholinesterase (AChE), acting as a non-competitive inhibitor with a Kᵢ value of 7.49 µM. researchgate.netchemrxiv.org Another derivative, a guanidinomethyltriazole 5'-isonucleoside, also showed moderate mixed-type inhibition of AChE. chemrxiv.org These results highlight the importance of the guanidine (B92328) moiety for recognition by the enzyme. chemrxiv.org
The following table summarizes the inhibitory activities of selected guanidino xylofuranose derivatives against acetylcholinesterase (AChE).
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |
|---|---|---|---|
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | AChE | 7.49 µM | Non-competitive |
| Guanidinomethyltriazole 5'-isonucleoside | AChE | 22.87 µM | Mixed-type |
Molecular Recognition and Ligand-Receptor Interactions
Carbohydrate-protein interactions are fundamental to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. nih.govnicoyalife.comnumberanalytics.com The xylofuranose moiety, as a component of larger glycans, can play a specific role in these recognition events.
Carbohydrate-Protein Interactions Involving Xylofuranose Moieties
The binding of carbohydrates to proteins, often mediated by lectins, is typically characterized by high specificity. nih.gov These interactions, while often having lower affinity compared to other protein-ligand interactions, derive their specificity from a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov The carbohydrate-binding sites on proteins are generally shallow indentations on the protein surface. nih.gov
The specific structural features of β-L-xylofuranose can contribute to its recognition by proteins. While detailed structural studies of proteins specifically binding to isolated β-L-xylofuranose are not abundant, the principles of carbohydrate recognition suggest that the orientation of its hydroxyl groups would be critical for specific binding. Machine learning models are being developed to predict the binding affinity and specificity of proteins for various carbohydrates, including xylose. biorxiv.org
Role in Glycosylation of Natural Products (e.g., Prymnesins)
β-L-Xylofuranose is found as a glycosidic component in some complex natural products, most notably the prymnesins. Prymnesins are potent toxins produced by the alga Prymnesium parvum that cause harmful algal blooms and large-scale fish kills. uea.ac.uknih.gov
These large polyether toxins are glycosylated, and the nature of the sugar moieties can differ between prymnesin variants. For example, prymnesin-1 contains several sugar residues, including α-D-ribofuranose and α-L-arabinopyranose, while prymnesin-2 is glycosylated at a single position with the very rare α-L-xylofuranose. uea.ac.ukwikipedia.orgwikipedia.org The presence of this uncommon sugar highlights the diverse glycosylation machinery present in these organisms.
The biosynthesis of these complex molecules involves glycosyltransferases that attach the sugar moieties to the polyether backbone. core.ac.uk The synthesis of nucleotide-activated sugar donors, such as GDP-β-L-xylopyranose, has been proposed as a step in the biogenesis of L-xylofuranose for prymnesin synthesis. core.ac.uk The glycosylation of natural products can significantly alter their biological properties, including solubility, stability, and bioactivity. mdpi.com
The table below details the glycosylation of different prymnesin toxins.
| Prymnesin Variant | Attached Sugar Moieties |
|---|---|
| Prymnesin-1 | α-D-ribofuranose, α-L-arabinopyranose, β-D-galactofuranose |
| Prymnesin-2 | α-L-xylofuranose |
Interaction with Nucleic Acids (e.g., Xylonucleic Acid - XyloNA)
The incorporation of β-L-xylofuranose's enantiomer, β-D-xylofuranose, into a nucleic acid-like structure gives rise to a fascinating class of synthetic genetic polymers known as Xylonucleic Acid (XyloNA). acs.org XyloNA is a structural analogue of RNA, distinguished by the replacement of the natural D-ribose sugar with D-xylose. acs.org This substitution, specifically the inversion of the stereochemistry at the 3'-carbon of the sugar ring (making it a 3'-epimer of ribose), fundamentally alters the molecule's structural and pairing properties. acs.orgmdpi.com
Detailed spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have revealed that XyloNA adopts a helical geometry that is distinct from the canonical A-form and B-form helices of natural RNA and DNA. acs.orgmdpi.com While it forms a stable, slightly right-handed duplex with itself, this structure is an extended, ladder-like helix. acs.orgnih.gov This unique conformation prevents XyloNA from forming stable duplexes with complementary sequences of natural DNA or RNA. researchgate.net This inability to "cross-talk" or hybridize with the cell's native genetic material is a property known as orthogonality. acs.orgmdpi.com
The thermal stability of XyloNA homoduplexes is noteworthy, being even greater than that of corresponding DNA or RNA homoduplexes. researchgate.net The presence of the 2'-hydroxyl group in the xylose backbone contributes to this stability and results in reduced conformational flexibility compared to its deoxy counterpart, dXyloNA. nih.gov
β-L-Xylofuranose in Biochemical Pathway Regulation
Role in Metabolic Signaling and Enzyme Regulation
Current scientific literature provides limited evidence for a direct role of free β-L-xylofuranose as a signaling molecule in metabolic pathways. Metabolic signaling typically involves molecules that act as allosteric regulators of enzymes, thereby controlling pathway flux in response to cellular energy status or nutrient availability. nih.govresearchgate.net While derivatives of the D-isomer of xylose, such as D-xylulose-5-phosphate, are known to be important regulators of both carbohydrate and lipid metabolism, a similar signaling role for β-L-xylofuranose has not been established. nih.govresearchgate.net
Research into enzyme inhibition has shown that synthetic derivatives of L-xylofuranose can be created to probe enzyme active sites, but this does not imply a natural regulatory function for the parent molecule. For instance, triazoles synthesized from L-xylofuranose were found to be ineffective as inhibitors of certain retaining β-glycosidases, unlike their tetrazole counterparts. nih.gov This highlights the high specificity of enzyme-inhibitor interactions and underscores the lack of documented evidence for β-L-xylofuranose itself acting as a natural enzyme regulator in key metabolic pathways. nih.govnih.gov
Influence on Glycolytic and Lipogenic Pathways
There is no significant scientific evidence to suggest that β-L-xylofuranose directly influences or modulates the glycolytic or lipogenic pathways. Glycolysis is a tightly regulated pathway that converts glucose to pyruvate (B1213749), with key enzymes like hexokinase, phosphofructokinase, and pyruvate kinase serving as control points. researchgate.netmdpi.com Lipogenesis, the synthesis of fatty acids, is likewise controlled by key enzymes such as acetyl-CoA carboxylase and fatty acid synthase, and is transcriptionally regulated by factors responsive to hormonal and nutritional signals. nih.gov
Studies on the regulation of these pathways focus on metabolites like glucose-6-phosphate, fructose-2,6-bisphosphate, and citrate, or hormonal signals from insulin (B600854) and glucagon. nih.gov While certain sugar derivatives can influence these pathways—for example, D-xylulose-5-phosphate activates protein phosphatase 2A, which in turn upregulates both glycolysis and lipogenesis—a parallel role for β-L-xylofuranose has not been identified in the literature. nih.gov The metabolic fate and enzymatic interactions of L-sugars are often distinct from their D-enantiomers, and they are generally not substrates for the enzymes of primary metabolic pathways in mammals.
Priming Glycosaminoglycan Biosynthesis
The biosynthesis of proteoglycans involves the assembly of glycosaminoglycan (GAG) chains onto a core protein. mdpi.com This process is initiated by the enzymatic transfer of a xylose residue from UDP-xylose to a specific serine residue on the core protein. This initial xylose serves as the primer for the subsequent addition of other sugars. acs.orgmdpi.com
It has been well-established that exogenously added β-D-xylopyranosides, particularly those with a hydrophobic aglycone, can penetrate cell membranes and act as artificial primers for GAG synthesis, bypassing the need for a core protein. mdpi.com However, the stereochemistry of the sugar is critical for this activity. Research has demonstrated a stark difference between the D- and L-isomers in this regard. A study using stereoisomers of 2-(6-hydroxynaphthyl)-O-xylopyranoside showed that while the β-D-xylopyranoside derivative effectively primed the synthesis of both heparan sulfate (B86663) and chondroitin (B13769445) sulfate, the 2-(6-hydroxynaphthyl)-O-β-L-xylopyranoside did not prime GAG synthesis at all. researchgate.net
This finding indicates that the enzymes involved in the GAG biosynthesis pathway, specifically the galactosyltransferase (β4GalT7) that adds the first galactose to the xylose primer, are stereospecific and cannot utilize the L-xylose configuration as a substrate. acs.orgresearchgate.net Therefore, β-L-xylopyranosides, and by extension β-L-xylofuranose, are not considered primers for glycosaminoglycan biosynthesis.
Applications in Synthetic Biology and Chemical Biology Probes
Xylofuranose-Containing Oligonucleotides as Orthogonal Genetic Systems
The unique structural properties of Xylonucleic Acid (XyloNA) make it a prime candidate for applications in synthetic biology. acs.orgmdpi.com A central goal of synthetic biology is the creation of artificial biological systems, which can include the development of orthogonal genetic polymers that can store and potentially transmit information in parallel with, but independent of, a host cell's native DNA and RNA. acs.orgnih.gov
The inability of XyloNA to hybridize with DNA and RNA is the key to its orthogonality. acs.orgresearchgate.net This lack of interaction prevents interference with the cell's natural genetic processes, such as replication, transcription, and translation. Therefore, a XyloNA-based system could, in principle, operate as a completely separate genetic channel within a living organism. acs.orgmdpi.com This opens up possibilities for engineering novel biological circuits, creating new life forms with an expanded genetic code, and enhancing biocontainment by making synthetic organisms dependent on non-natural building blocks (like xylose) for their survival. acs.org While the in vivo replication of XyloNA has yet to be fully realized, its properties as a stable, self-pairing, and orthogonal system make it a foundational tool for the future of xenobiology. acs.orgmdpi.com
The potential use of xylofuranose-containing oligonucleotides as specific chemical biology probes for diagnostics or imaging is less developed. While modified oligonucleotides are widely used as probes, the application of XyloNA in this context is largely theoretical. Its orthogonality, which is an advantage for genetic systems, could be a disadvantage for probes designed to detect natural DNA or RNA sequences. However, its high stability and unique structure could potentially be exploited to develop probes for other specific targets or as components in novel biosensing platforms.
Development of Xylofuranose-Based Biochemical Probes
The unique structural characteristics of xylofuranose make it an attractive scaffold for the design of sensitive and selective biochemical probes. These tools are instrumental in detecting and quantifying biologically significant ions and molecules, thereby enhancing the understanding of cellular processes and diagnostics. Fluorescent probes, in particular, have gained prominence due to their high sensitivity and utility in imaging techniques. mdpi.com Researchers have successfully incorporated the xylofuranose moiety into larger molecular structures to create probes that can selectively recognize and signal the presence of specific metal ions.
A notable area of research has been the development of probes for the detection of copper ions (Cu²⁺), which play a vital role in numerous biological systems but can be toxic in excess.
Amidoquinoline-Based Probes: An amidoquinoline-based xylofuranose derivative has been synthesized for the selective fluorescent and colorimetric detection of Cu²⁺ ions in aqueous solutions. researchgate.net This sensor demonstrated a sensitivity limit of 0.87 µM and a 1:1 binding ratio with Cu²⁺ ions. researchgate.net The binding mechanism involves the quinoline (B57606) and amide groups coordinating with the copper ion, a process confirmed by various spectroscopic methods. researchgate.net
Triazole-Linked Bispyrenyl Probes: Another example is a simple triazole-linked bispyrenyl-based xylofuranose derivative designed for the fluorometric detection of Cu²⁺. acs.org This type of probe leverages the fluorescence properties of pyrene, which are modulated upon binding to the target ion.
These developments highlight the versatility of the xylofuranose scaffold in constructing sophisticated molecular sensors. The ability to modify the sugar at various positions allows for the fine-tuning of the probe's selectivity and sensitivity.
Table 1: Examples of Xylofuranose-Based Biochemical Probes
| Probe Type | Target Analyte | Detection Method | Key Features |
|---|---|---|---|
| Amidoquinoline-xylofuranose derivative | Cu²⁺ | Fluorescence & Absorbance | High selectivity in aqueous media; 0.87 µM sensitivity limit. researchgate.net |
Use as Chiral Synthons for Glycomimetic and Bioactive Scaffold Development
The inherent chirality and dense functionality of β-L-xylofuranose make it a valuable chiral synthon, or building block, in organic synthesis. Its well-defined stereochemistry provides a template for constructing complex, stereochemically pure molecules that can mimic natural carbohydrates (glycomimetics) or serve as scaffolds for new bioactive compounds. mdpi.com This approach is critical in drug discovery, where the three-dimensional structure of a molecule is paramount to its biological activity. nih.gov
Glycomimetic Synthesis: Glycomimetics are compounds designed to imitate the structure and function of natural sugars. They are often more stable and have improved pharmacokinetic properties compared to their natural counterparts. Xylofuranose derivatives have been employed in the synthesis of C-linked glycomimetics, where the anomeric oxygen is replaced by a carbon atom, rendering them resistant to enzymatic hydrolysis. mdpi.com For instance, 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose-derived aldehyde has been used as a key chiral inductor in the Passerini reaction to generate libraries of C-glycosyl amino acids, which are versatile building blocks for various glycomimetics and peptidomimetics. mdpi.com
Development of Bioactive Scaffolds: The xylofuranose framework has been instrumental in the development of novel therapeutic agents, particularly enzyme inhibitors.
LpxC Inhibitors: Syntheses starting from L-xylose have yielded potent inhibitors of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria. nih.gov These xylofuranose-based hydroxamic acids represent a promising class of new antibiotics. nih.gov
Cholinesterase Inhibitors: Guanidino xylofuranose derivatives have been synthesized and evaluated for their biological activity. researchgate.netchemrxiv.org A 3-O-dodecyl (N-Boc)guanidino xylofuranose derivative was identified as a selective, non-competitive inhibitor of acetylcholinesterase (AChE) with a Ki value of 7.49 µM. researchgate.netresearchgate.net Such inhibitors are therapeutically relevant for conditions like Alzheimer's disease. chemrxiv.org
Nucleoside Analogues: The xylofuranose scaffold has been used to create nucleoside analogues with potential antiproliferative effects. researchgate.net For example, an aminomethyltriazole 5'-isonucleoside derived from xylofuranose showed potent activity against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cell lines. researchgate.netresearchgate.net
The strategic modification of the xylofuranose structure allows for the creation of diverse scaffolds with tailored biological activities, demonstrating its significant potential in medicinal chemistry.
Table 2: Bioactive Scaffolds Developed from Xylofuranose Synthons
| Scaffold Class | Target/Application | Example Compound/Derivative | Notable Findings |
|---|---|---|---|
| C-furanosidic hydroxamic acids | LpxC Inhibition (Antibacterial) | 2r,3c,4t-configured C-furanosides | Novel class of antibiotics targeting Gram-negative bacteria. nih.gov |
| Guanidino xylofuranose derivatives | Acetylcholinesterase (AChE) Inhibition | 3-O-dodecyl (N-Boc)guanidino xylofuranose | Selective, non-competitive AChE inhibitor (Ki = 7.49 µM). researchgate.netresearchgate.net |
| Guanidinomethyltriazole 5′-isonucleoside | Acetylcholinesterase (AChE) Inhibition | Guanidinomethyltriazole derivative | Moderate mixed-type AChE inhibitor (Ki = 22.87 µM). researchgate.netresearchgate.net |
| Triazole Isonucleosides | Antiproliferative (Cancer) | Aminomethyltriazole 5'-isonucleoside | Potent activity against K562 and MCF-7 cancer cell lines. researchgate.netresearchgate.net |
Future Directions and Emerging Research Avenues
Development of Novel Methodologies for Stereoselective Synthesis of β-L-Xylofuranose
The stereoselective synthesis of furanosides, particularly the 1,2-cis linkage found in molecules like β-L-xylofuranose, presents a significant synthetic challenge. nih.govchinesechemsoc.org This difficulty arises from the conformational flexibility of the furanose ring and its electronic properties, which favor the formation of oxocarbenium ion intermediates. nih.govchinesechemsoc.org Overcoming these hurdles is crucial for producing structurally defined glycans for biological and therapeutic studies. nih.govnih.gov
Recent breakthroughs are paving the way for more efficient and selective syntheses. One promising approach involves the use of phenanthroline catalysts, which promote stereoselective 1,2-cis furanosylation under mild conditions. nih.gov This method has shown high anomeric selectivity for the synthesis of various furanosides. nih.gov Another innovative strategy employs gold catalysis in conjunction with a directing-group-on-leaving-group (DGLG) approach. chinesechemsoc.org This SN2-type reaction has demonstrated high yields and stereoselectivity in constructing 1,2-cis-furanosidic linkages from 1,2-trans-furanosyl donors. chinesechemsoc.org
Furthermore, the use of conformationally restricted donors is being explored to control the stereochemical outcome of glycosylation reactions. nih.gov For instance, 2,3-O-xylylene-protected xylofuranosyl thioglycosides have been successfully used for the stereocontrolled synthesis of α-xylofuranosides. nih.gov The development of new chiral catalysts, such as those derived from α-D-xylose, is also an active area of research for enantioselective reactions. tandfonline.com While significant progress has been made, the quest for a general and highly stereoselective synthesis of β-L-xylofuranose derivatives continues to be a key focus for synthetic chemists. chinesechemsoc.orgtandfonline.com
Exploration of β-L-Xylofuranose in Glycoinformatics and Glycoproteomics
The fields of glycoinformatics and glycoproteomics are rapidly expanding, driven by the need to understand the complex roles of glycans in biological processes. frontiersin.org Computational tools are becoming indispensable for modeling, visualizing, and analyzing the intricate structures of glycans and their interactions with proteins. beilstein-journals.orgnih.gov Web-based tools like CHARMM-GUI's Glycan Reader & Modeler facilitate the in silico construction of complex glycoconjugates, which is crucial for molecular dynamics simulations. osti.gov
The integration of β-L-xylofuranose and its derivatives into glycan databases is essential for advancing research. These databases serve as critical resources for identifying and characterizing glycans in complex biological samples. frontiersin.org For instance, the detection of xylofuranose (B8766934) in metabolomics studies highlights its presence in biological systems and the need for its inclusion in analytical libraries. covid19dataportal.orgwindows.net
Proteomic analyses are also beginning to shed light on the proteins involved in xylose metabolism. frontiersin.org Studies in swine have shown that dietary xylose can impact the expression of genes and proteins involved in metabolic pathways, particularly in the kidney and liver. frontiersin.org As more sensitive and high-throughput proteomic techniques are developed, it will be possible to identify and quantify the specific enzymes and transporters that interact with β-L-xylofuranose, providing a deeper understanding of its metabolic fate and biological functions. nih.gov
Integrative Omics Approaches in Xylofuranose Metabolism Research
Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-level view of biological processes. nih.govnih.gov This approach is particularly valuable for unraveling the complex metabolic pathways involved in the utilization of sugars like xylose. rsc.orgfrontiersin.org By correlating gene expression with protein abundance and metabolite levels, researchers can identify key regulatory points and discover novel enzymatic activities. nih.gov
Recent studies have demonstrated the power of multi-omics approaches in understanding how organisms respond to xylose. For example, transcriptomic and metabolomic analyses of mouse models with mitochondrial DNA mutations have revealed specific metabolic pathways affected by mitochondrial dysfunction. nih.gov In the context of xylose metabolism, such approaches can identify the genes and proteins that are upregulated or downregulated in the presence of β-L-xylofuranose, providing clues to its metabolic processing. frontiersin.org
Metabolomic profiling, in particular, is a key component of these integrative studies. It allows for the direct detection and quantification of xylose and its various metabolic derivatives, such as xylitol (B92547) and xylonic acid. researchgate.net The development of advanced analytical techniques, such as high-resolution LC-MS, is crucial for separating and identifying these closely related sugar isomers and metabolites. nih.gov The data generated from these omics studies can be used to construct and refine genome-scale metabolic models, which are computational representations of an organism's metabolism that can be used to predict metabolic fluxes and guide metabolic engineering efforts. nih.gov
Engineering of β-L-Xylofuranose Pathways for Biotechnological Applications
The ability to engineer microbial metabolic pathways for the production of valuable chemicals from renewable feedstocks is a cornerstone of modern biotechnology. twistbioscience.comfrontiersin.org Xylose, a major component of lignocellulosic biomass, is an attractive substrate for bioconversion into biofuels and other platform chemicals. wikipedia.orgnih.gov However, many industrial microorganisms, such as Saccharomyces cerevisiae, cannot naturally metabolize xylose. wikipedia.org
Metabolic engineering efforts have focused on introducing heterologous xylose utilization pathways into these organisms. nih.govplos.org Two primary pathways have been explored: the oxidoreductase pathway and the isomerase pathway. wikipedia.orgnih.gov The oxidoreductase pathway, which involves xylose reductase (XR) and xylitol dehydrogenase (XDH), has been successfully expressed in S. cerevisiae, enabling the conversion of xylose to xylulose, which can then enter the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org The isomerase pathway, which uses xylose isomerase (XI) to directly convert xylose to xylulose, is another viable strategy. wikipedia.orgresearchgate.net
Synthetic biology approaches are being used to optimize these engineered pathways. hudsonlabautomation.comnih.govresearchgate.net This includes the use of biosensors to screen for improved enzyme variants and the construction of synthetic scaffolds to co-localize pathway enzymes and enhance metabolic flux. twistbioscience.comresearchgate.net Furthermore, protein engineering is being employed to improve the thermostability and efficiency of key enzymes like xylanase, which breaks down xylan (B1165943) into xylose. jabonline.in The ultimate goal is to create robust microbial cell factories that can efficiently convert xylose, including the β-L-xylofuranose form, into a wide range of valuable bioproducts. researchgate.netnih.govmdpi.com
Table of Research Findings on β-L-Xylofuranose and Related Areas
| Research Area | Key Findings | References |
|---|---|---|
| Stereoselective Synthesis | Phenanthroline catalysts and gold-catalyzed SN2-type reactions show promise for the stereoselective synthesis of 1,2-cis furanosides. | nih.govchinesechemsoc.org |
| Glycoinformatics | Computational tools like CHARMM-GUI are crucial for modeling complex glycans and their protein interactions. | osti.gov |
| Proteomics | Dietary xylose influences the expression of metabolic proteins, particularly in the kidney and liver. | frontiersin.org |
| Integrative Omics | Combining genomics, transcriptomics, proteomics, and metabolomics provides a systems-level understanding of xylose metabolism. | nih.govnih.gov |
| Metabolic Engineering | Heterologous expression of xylose reductase and xylitol dehydrogenase or xylose isomerase enables xylose fermentation in S. cerevisiae. | wikipedia.orgnih.gov |
| Synthetic Biology | Biosensors and enzyme engineering are being used to optimize microbial production of chemicals from xylose. | twistbioscience.comjabonline.in |
Q & A
Q. What are the established synthetic protocols for beta-L-xylofuranose derivatives, and how can their purity and structural integrity be validated?
this compound derivatives are synthesized via reactions with fluorophosphites or phosphites in the presence of amine catalysts, as demonstrated in the synthesis of carbohydrate-based phosphoranes . Key steps include:
- Reagent selection : Use reagents like 2,2'-ethylidenebis(4,6-di-tert-butylphenyl)fluorophosphite or tris(2,6-di-isopropylphenyl)phosphite.
- Characterization : Employ NMR, NMR, NMR, and HRMS to confirm molecular structure and purity .
- Crystallography : X-ray diffraction analysis is critical for verifying trigonal bipyramidal configurations in solid-state structures .
Q. How do structural features of this compound derivatives influence their role as enzyme active-site models?
X-ray crystallography reveals that this compound-based phosphoranes adopt trigonal bipyramidal geometries, mimicking transition states in phosphoryl transfer enzymes. Axial-equatorial positioning of carbohydrate components and dynamic pseudorotation (observed via variable-temperature NMR) are key to modeling enzymatic promiscuity .
Q. What experimental techniques are essential for characterizing the dynamic behavior of this compound in solution?
Use and NMR spectroscopy to monitor dynamic equilibria between isomeric forms. Correlation spectroscopy (COSY) and variable-temperature studies can elucidate exchange processes, which are critical for understanding enzymatic reorientation mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions between solid-state and solution-phase structural data for this compound derivatives?
Discrepancies often arise from dynamic behavior in solution (e.g., pseudorotation) versus static crystallographic data. Methodological approaches include:
- Combining X-ray crystallography with solution NMR to validate structural consistency.
- Applying density functional theory (DFT) calculations to reconcile observed NMR shifts with crystallographic data .
Q. What strategies optimize the design of this compound-based compounds for antifungal activity?
- Synthesis : Incorporate 1,3,4-thiadiazole moieties to enhance fungicidal properties.
- 3D-QSAR modeling : Use CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate substituent effects (e.g., electronegativity, steric bulk) with activity. This approach identified derivatives outperforming Chlorothalonil in toxicity assays .
Q. How can this compound epitopes be leveraged in diagnostic assays for tuberculosis (TB)?
The 5-methylthio-d-xylofuranose (MTX) epitope in lipoarabinomannan (LAM) is specific to Mycobacterium tuberculosis. Methodological considerations include:
- Antibody pairing : Screen monoclonal antibodies targeting MTX-LAM to achieve high sensitivity (93%) and specificity (97%) in urine-based assays.
- Platform selection : Use electrochemiluminescence for femtomolar detection limits, addressing cross-reactivity issues seen in traditional assays .
Q. What statistical frameworks are recommended for analyzing contradictory bioactivity data in this compound derivatives?
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle variables like steric effects vs. electronic contributions.
- Error analysis : Quantify measurement uncertainties in fungicidal assays using ANOVA to distinguish true activity from experimental noise .
Q. How should researchers design experiments to test the pseudorotation hypothesis in enzymatic mechanisms involving this compound?
- Kinetic studies : Measure isomerization rates via stopped-flow NMR.
- Molecular dynamics (MD) simulations : Model pseudorotation pathways to predict how active-site residues influence reorientation .
Q. What computational tools are most effective for predicting the biological activity of novel this compound analogs?
Q. How can comparative studies of this compound derivatives across species improve understanding of carbohydrate-protein interactions?
- Phylogenetic analysis : Compare MTX-LAM epitopes across mycobacterial species to identify conserved motifs.
- Surface plasmon resonance (SPR) : Quantify binding kinetics between synthetic epitopes and antibodies .
Methodological Guidelines
- Data reporting : Follow standards for qualitative research (e.g., transparently document NMR parameters, crystallographic refinement statistics) .
- Ethical compliance : Obtain ethics approvals for studies involving biological samples, and adhere to journal guidelines for data deposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
